molecular formula C15H12BrN5OS B4625128 N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4625128
M. Wt: 390.3 g/mol
InChI Key: VLHHTISQOHAMGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide often involves the condensation of thiol and chloroacetamide derivatives in the presence of anhydrous potassium carbonate. This process yields a series of compounds with variations in the aryl amine and thiol parts of the molecule, which are then characterized by techniques such as NMR, Mass Spectra, IR Spectra, and Elemental Analysis to confirm their structure (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have been focused on synthesizing and structurally elucidating derivatives of N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide and similar compounds due to their broad range of biological activities. For instance, compounds synthesized from reactions involving acetamide derivatives and aminopyridine displayed good antimicrobial activity, with certain compounds showing high activity against various strains (Fahim & Ismael, 2019). Similarly, a new series of acetamide derivatives were synthesized by the condensation process and evaluated for their antimicrobial and anti-tuberculosis activity, highlighting the pharmaceutical importance of these compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Applications

Several studies have underscored the antimicrobial potential of compounds derived from N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. For example, the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives indicated that these compounds possess significant antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014). This aligns with the findings of another study that prepared pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, which demonstrated antibacterial activity against various pathogens (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Insecticidal Assessment

Research into the insecticidal properties of compounds incorporating a thiadiazole moiety, derived from acetamide precursors, has shown promising results against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This suggests potential applications in agricultural pest management.

Antitumor Activity

Compounds related to N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have also been explored for their antitumor activities. For example, certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives derived from acetamide have shown promising inhibitory effects on different cell lines, indicating potential applications in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c16-11-1-3-12(4-2-11)18-13(22)9-23-15-19-14(20-21-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHTISQOHAMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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